molecular formula C24H22N2O6 B2709987 N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide CAS No. 620563-09-9

N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide

Cat. No.: B2709987
CAS No.: 620563-09-9
M. Wt: 434.448
InChI Key: FGBJNMUEZZORLD-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide is a complex organic compound featuring a benzodioxole ring system

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in dimethylformamide in the presence of sodium hydroxide at 70–75°C . This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . Further reactions with aryloxymethyloxiranes and chloroacetyl chloride yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the benzodioxole ring and the methoxybenzoyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium tetrahydroaluminate, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide involves modulation of biochemical pathways. Specifically, it affects microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)[(3-methoxyphenyl)formamido]methyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole ring system and methoxybenzoyl moiety contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

N-[1,3-benzodioxol-5-yl-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-29-18-7-3-5-16(11-18)23(27)25-22(15-9-10-20-21(13-15)32-14-31-20)26-24(28)17-6-4-8-19(12-17)30-2/h3-13,22H,14H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBJNMUEZZORLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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